Solubility profile of 5-Amino-4-carboxypyridine-3-boronic acid in organic solvents
Solubility profile of 5-Amino-4-carboxypyridine-3-boronic acid in organic solvents
Topic: Solubility Profile & Dissolution Strategy: 5-Amino-4-carboxypyridine-3-boronic acid Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Solubility Chameleon
5-Amino-4-carboxypyridine-3-boronic acid represents a class of "hard-to-handle" amphoteric building blocks. Its solubility profile is not a static physical constant but a dynamic equilibrium governed by three competing factors: zwitterionic lattice energy , boroxine dehydration cycles , and pH-dependent ionization .
Unlike simple lipophilic organics, this molecule behaves as a solubility chameleon. It resists dissolution in standard non-polar solvents (toluene, DCM) due to strong intermolecular hydrogen bonding and electrostatic forces. Successful dissolution requires a strategic approach that disrupts these lattice forces—either through dipolar aprotic solvation, pH manipulation, or in situ complexation.
This guide provides the theoretical grounding and a validated experimental protocol to establish the precise solubility profile for your specific batch and application.
Physicochemical Drivers of Solubility
To master the solubility of this compound, one must understand the structural motifs driving its behavior.
The Zwitterionic Lock
The molecule contains a basic pyridine nitrogen, a primary amine, an acidic carboxyl group, and a Lewis-acidic boronic acid.
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Isoelectric Point (pI) Risk: In neutral organic solvents or water at pH ~4–6, the molecule likely exists as a zwitterion (carboxylate anion / pyridinium cation). This creates a "brick dust" crystal lattice with high melting points and poor solubility in low-dielectric solvents.
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Solubility Window: Solubility is maximized when the molecule is forced out of its zwitterionic state—either by protonation (pH < 2) or deprotonation (pH > 9).
The Boroxine Cycle (Dehydration)
Boronic acids are prone to reversible dehydration, forming cyclic trimers called boroxines .[1][2]
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The Trap: Heating the compound in non-polar solvents (e.g., toluene) to induce solubility often drives water removal, converting the monomeric acid into the boroxine anhydride. While the boroxine is often more soluble in organics, it is chemically distinct.
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Reversibility: Adding water or a Lewis base (hydroxide, fluoride) breaks the trimer back to the monomer.
Predicted Solubility Profile
Based on structural analogs (Nicotinic acid, 3-Pyridineboronic acid) and thermodynamic principles, the following profile serves as the baseline for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constant disrupts zwitterionic lattice; strong H-bond acceptance stabilizes -COOH and -B(OH)₂. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Good solvation of polar groups. Warning: Risk of methyl ester formation (carboxylate) or boronic ester formation upon prolonged storage. |
| Water | H₂O | pH Dependent | Low at pI (pH 4–6). High at pH < 2 (cationic) or pH > 9 (anionic). |
| Ethers | THF, 2-MeTHF, Dioxane | Low to Moderate | Poor solubility for zwitterions. Solubility improves significantly with added water (1–5%) or base (Cs₂CO₃). |
| Chlorinated | DCM, Chloroform | Very Low (<1 mg/mL) | Unable to break crystal lattice energy. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Incompatible polarity. Heating in toluene may dissolve the compound only by converting it to the boroxine. |
Experimental Protocol: The Solubility Matrix Screen
Do not rely on visual estimation. Use this gravimetric/HPLC protocol to generate a defensible solubility dataset.
Materials
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Compound: 5-Amino-4-carboxypyridine-3-boronic acid (Dry, micronized).
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Solvent Set: DMSO, MeOH, THF, THF:Water (9:1), DCM.
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Equipment: HPLC (UV detection at 254/280 nm), Thermomixer, Centrifuge.
Step-by-Step Workflow
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Preparation: Weigh 20 mg of compound into five 2 mL HPLC vials.
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Solvent Addition: Add 200 µL of the respective solvent to each vial (Target: 100 mg/mL).
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Equilibration:
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Vortex for 1 minute.
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Incubate at 25°C with agitation (500 rpm) for 4 hours.
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Observation: If fully dissolved, add another 20 mg. If solid remains, proceed.
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Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
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Quantification:
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Remove supernatant and dilute 100x in Mobile Phase (Water/Acetonitrile).
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Inject on HPLC against a standard curve prepared in DMSO.
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Validation: Check the pellet. If the pellet in Toluene/Hexane has changed crystal form, analyze by IR to detect boroxine formation.
Visualization: Solubility & Equilibrium Dynamics
The following diagrams illustrate the decision logic for solubilization and the chemical species involved.
Caption: Figure 1.[3] Solvent selection logic and the risk of boroxine formation in non-polar media.
Caption: Figure 2. The dynamic equilibrium between the monomer, the insoluble zwitterion, and the dehydrated trimer.
Advanced Dissolution Strategies for Synthesis
If you are using this compound in a Suzuki-Miyaura coupling or amide bond formation, standard solubility is often insufficient. Use these "Active Dissolution" strategies.
Strategy A: The "In-Situ" Salt Formation
Instead of trying to dissolve the neutral zwitterion, convert it immediately to a soluble salt in the reaction vessel.
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Protocol: Suspend the compound in THF or Dioxane. Add 1.1 equivalents of Cs₂CO₃ or K₃PO₄ (dissolved in minimum water).
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Mechanism: The base deprotonates the carboxylic acid and potentially coordinates the boron, breaking the intermolecular lattice and creating a soluble anionic species.
Strategy B: Polyol Complexation
Boronic acids form soluble esters with 1,2-diols.
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Protocol: Add 1.1 equivalents of Pinacol or Neopentyl glycol in Toluene/THF. Heat to reflux with a Dean-Stark trap or molecular sieves.
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Result: This converts the difficult free acid into a lipophilic boronic ester (e.g., pinacol ester), which is highly soluble in organic solvents (DCM, Toluene, EtOAc) and often more stable for purification.
Strategy C: Fluoride Activation
For metal-catalyzed cross-couplings where base sensitivity is an issue.
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Protocol: Use KHF₂ (Potassium bifluoride) in MeOH/Water.
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Mechanism: Converts the boronic acid to the trifluoroborate salt (-BF₃K), which is stable, crystalline, and soluble in polar organic mixtures.
References
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Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2][4] Wiley-VCH. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
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IUPAC Solubility Data Series. Solubility of Solids in Liquids. NIST. Link
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Santini, R., et al. (2013). Boroxine Chemistry: From Fundamental Studies to Applications. Journal of Organic Chemistry. Link
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PubChem Compound Summary. 5-Carboxypyridine-3-boronic acid. National Center for Biotechnology Information. Link
